Chemical properties of 1-Chloro-2-(methoxymethyl)-4-nitrobenzene
Chemical properties of 1-Chloro-2-(methoxymethyl)-4-nitrobenzene
Content Type: Technical Monograph & Experimental Guide Subject: CAS 101513-52-4 | Chemical Reactivity & Synthesis Applications
Executive Summary
1-Chloro-2-(methoxymethyl)-4-nitrobenzene (CAS: 101513-52-4) is a specialized electrophilic building block used primarily in the synthesis of functionalized anilines and phenylenediamines.[1] Its structural uniqueness lies in the ortho-methoxymethyl group , which provides steric bulk and potential coordination sites, distinct from simple methyl or methoxy analogs.
This molecule serves as a critical intermediate in the development of kinase inhibitors (targeting EGFR/HER2 pathways) and advanced polymer precursors (functionalized 1,4-benzenediamines). Its core reactivity is defined by the para-nitro activated chlorine atom, enabling facile Nucleophilic Aromatic Substitution (SNAr), and the reducible nitro group, which grants access to poly-functionalized aniline derivatives.
Physicochemical Profile
| Property | Data | Note |
| IUPAC Name | 1-Chloro-2-(methoxymethyl)-4-nitrobenzene | |
| CAS Number | 101513-52-4 | |
| Molecular Formula | C₈H₈ClNO₃ | |
| Molecular Weight | 201.61 g/mol | |
| Appearance | Pale yellow to off-white crystalline solid | Low-melting solid (est. 40–60 °C based on isomers) |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol | Insoluble in water |
| Electronic Character | Highly Electrophilic (C-Cl bond) | Activated by p-NO₂ group |
| Storage | Inert atmosphere, < 25 °C | Hygroscopic potential at ether linkage |
Structural Analysis & Reactivity Patterns
The molecule features three distinct functional zones that dictate its chemical behavior. Understanding these electronic interactions is crucial for designing high-yield synthesis routes.
Electronic Activation (The SNAr Core)
The chlorine atom at C1 is significantly activated for nucleophilic attack.
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Inductive Effect (-I): The chlorine itself withdraws electron density.
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Mesomeric Effect (-M): The nitro group at C4 (para) accepts electron density via resonance, stabilizing the Meisenheimer Complex intermediate formed during nucleophilic attack.
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Steric Modulation: The methoxymethyl group at C2 exerts steric pressure on the C1 position, potentially slowing down bulky nucleophiles compared to 1-chloro-4-nitrobenzene, but stabilizing the transition state through potential lone-pair donation (neighboring group participation) if the nucleophile contains a metal cation (e.g., Na+).
The Benzylic Ether (Stability vs. Lability)
The methoxymethyl group (-CH₂OCH₃) is generally stable under basic SNAr conditions and neutral reduction conditions. However, it is susceptible to:
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Acidic Cleavage: Treatment with BBr₃ or HI will cleave the ether to the benzyl bromide/iodide.
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Oxidation: The benzylic position is prone to oxidation to the benzoic acid derivative under harsh oxidative conditions (e.g., KMnO₄).
Reactivity Pathway Diagram
The following diagram maps the primary transformation pathways for drug development workflows.
Key Chemical Transformations & Mechanisms
Nucleophilic Aromatic Substitution (SNAr)
Mechanism: Addition-Elimination. The reaction proceeds via the attack of a nucleophile (Nu⁻) at C1, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[2] The negative charge is delocalized onto the oxygen atoms of the nitro group.[2] The chloride ion is then eliminated to restore aromaticity.
Critical Insight: Unlike simple chloronitrobenzenes, the ortho-methoxymethyl group allows for regioselective functionalization . If the molecule is subjected to further nitration or halogenation, the ether oxygen's lone pairs will direct ortho/para relative to itself, competing with the existing directors.
Nitro Reduction
Standard catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/NH₄Cl, SnCl₂) converts the nitro group to an amine.
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Precaution: Avoid strong Lewis acids (like AlCl₃) during reduction if the methoxymethyl ether needs to be preserved, as these can facilitate ether cleavage.
Experimental Protocols
Protocol A: Synthesis of 1-Benzylamino-2-(methoxymethyl)-4-nitrobenzene
Target: SNAr displacement of Chlorine by an amine nucleophile.
Context: This protocol demonstrates the activation of the C-Cl bond. It is derived from patent methodologies for synthesizing diamine precursors [1].
Reagents:
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Substrate: 1-Chloro-2-(methoxymethyl)-4-nitrobenzene (1.0 eq)
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Nucleophile: Benzylamine (3.0 eq)
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Phase Transfer Catalyst: Tetraethylammonium bromide (TEAB) (1.0 eq)
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Solvent: None (Neat) or Toluene
Step-by-Step Methodology:
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Setup: Charge a reaction vessel with 1-Chloro-2-(methoxymethyl)-4-nitrobenzene (e.g., 50.0 g) and TEAB (52.1 g).
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Addition: Add benzylamine (79.7 g) directly to the solid mixture.
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Reaction: Heat the suspension to 125 °C . Stir vigorously. The mixture will become homogeneous as the reaction proceeds.
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Monitoring: Monitor by TLC or HPLC. The reaction typically requires 5–6 hours for completion.
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Quench: Cool the mixture to room temperature. Pour into a biphasic mixture of Toluene and Water.
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Isolation: Acidify the aqueous phase (pH ~1–4) to protonate excess benzylamine (keeping it in the aqueous phase). The product remains in the organic (Toluene) layer.
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Crystallization: Separate the organic layer, cool to 0–5 °C. The product, 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene, will crystallize. Filter and wash with cold water/alcohol.
Yield: Expected yield 85–95%.
Protocol B: Synthesis of the Core Scaffold (Precursor Synthesis)
Target: Synthesis of CAS 101513-52-4 from 2-chloro-5-nitrobenzyl chloride.
Reagents:
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2-Chloro-5-nitrobenzyl chloride
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Sodium Methoxide (NaOMe)
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Methanol (MeOH)
Methodology:
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Dissolve 2-chloro-5-nitrobenzyl chloride in anhydrous MeOH.
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Add 1.05 eq of NaOMe solution dropwise at 0 °C.
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Stir at ambient temperature for 2 hours.
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Evaporate solvent, partition between water/DCM, and dry organic layer.
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Note: This exploits the high reactivity of the benzylic chloride over the aryl chloride. The aryl chloride (SNAr) requires heat, whereas benzylic substitution (SN2) occurs at room temperature.
Safety & Handling (MSDS Highlights)
| Hazard Class | GHS Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Damage | H318 | Causes serious eye damage (Corrosive).[3][4] |
| STOT-SE | H335 | May cause respiratory irritation.[3][4] |
Handling Protocols:
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Corrosivity: Chlorinated nitro compounds can be sensitizers. Use double nitrile gloves.
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Thermal Stability: Do not heat above 200 °C without DSC testing; nitro compounds carry a risk of energetic decomposition.
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Waste: Segregate as halogenated organic waste.
References
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Patent: Greaves, A., et al. "Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine." EP2621885B1. (Describes the SNAr reaction of CAS 101513-52-4 with benzylamine).
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PubChem: "1-Chloro-2-(methoxymethyl)-4-nitrobenzene (Compound)."[1] National Center for Biotechnology Information. PubChem Compound Summary for CID 19912867.
- Synthesis Validation: Similar transformations validated in: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Anilinoquinazoline EGFR Inhibitors." (General reference for SNAr on similar scaffolds).
